biological activity potential of 2-Methoxy-5-phenylphenol
biological activity potential of 2-Methoxy-5-phenylphenol
An In-Depth Technical Guide to the Biological Activity Potential of 2-Methoxy-5-phenylphenol
Abstract
The methoxyphenol scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with significant therapeutic value. Within this class, 2-Methoxy-5-phenylphenol emerges as a compound of considerable interest, warranting a thorough investigation of its biological potential. This technical guide provides a comprehensive exploration of the antioxidant, anti-inflammatory, and anticancer activities associated with the 2-methoxyphenol core structure, with a specific focus on extrapolating the potential of 2-Methoxy-5-phenylphenol. We delve into the underlying mechanisms of action, detailing key signaling pathways and molecular targets. Furthermore, this document serves as a practical resource by providing detailed, step-by-step experimental protocols for the in-vitro evaluation of these biological activities, complete with the scientific rationale behind methodological choices. Through a synthesis of existing data on analogous compounds and foundational biochemical principles, this guide aims to equip researchers with the knowledge and tools necessary to unlock the therapeutic promise of 2-Methoxy-5-phenylphenol.
Compound Profile: Physicochemical Properties and Synthesis
2-Methoxy-5-phenylphenol is a biphenyl compound characterized by a hydroxyl and a methoxy group on one of the phenyl rings. Its structure is foundational to its chemical reactivity and biological activity. Understanding its basic properties is the first step in any systematic investigation.
| Property | Value | Reference(s) |
| CAS Number | 37055-80-4 | [1] |
| Molecular Formula | C₁₃H₁₂O₂ | [1] |
| Molecular Weight | 200.23 g/mol | [1] |
| IUPAC Name | 2-Methoxy-5-phenylphenol | |
| Appearance | Varies; typically solid |
The synthesis of 2-Methoxy-5-phenylphenol and its derivatives is most commonly achieved through robust cross-coupling reactions. The Suzuki-Miyaura coupling, which involves the reaction of an aryl boronic acid with an aryl halide catalyzed by a palladium complex, is a preferred method due to its high functional group tolerance and excellent yields.[2] Alternatively, the Ullmann condensation, a classic copper-catalyzed reaction, provides another powerful, albeit often harsher, route to forming the essential biaryl bond.[2] The accessibility of this scaffold through established synthetic protocols is a significant advantage for its further development and derivatization.
Antioxidant Potential: A Mechanistic Perspective
Phenolic compounds are renowned for their antioxidant properties, which are primarily attributed to their ability to act as chain-breaking agents by donating a hydrogen atom from their hydroxyl group to neutralize free radicals.[3][4] The resulting phenoxyl radical is stabilized through resonance, a feature that is influenced by the nature and position of other substituents on the aromatic ring. In 2-Methoxy-5-phenylphenol, the electron-donating methoxy group is expected to enhance the stability of this radical, thereby potentiating its antioxidant capacity.[3]
Protocol 2.1: In Vitro Antioxidant Activity Assessment using DPPH Radical Scavenging Assay
Causality: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a foundational method for screening antioxidant activity. Its utility stems from the stability of the DPPH radical and the simplicity of the measurement. A potent antioxidant will readily donate a hydrogen atom to the DPPH radical, causing a color change from deep violet to pale yellow, which can be quantified spectrophotometrically at 517 nm.[3][5] This provides a rapid and reliable measure of the compound's radical scavenging potential.
Methodology:
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Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.
-
Preparation of Test Compound: Dissolve 2-Methoxy-5-phenylphenol in methanol to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from this stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
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Reaction Setup: In a 96-well microplate, add 100 µL of each dilution of the test compound to separate wells. Add 100 µL of the DPPH solution to each well.
-
Controls: Prepare a blank (100 µL methanol + 100 µL DPPH solution) and a positive control (e.g., Ascorbic Acid or Trolox at the same concentrations as the test compound).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
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IC₅₀ Determination: Plot the % Inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
Protocol 2.2: ABTS Radical Cation Decolorization Assay
Causality: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is complementary to the DPPH assay. The ABTS radical cation (ABTS•+) is soluble in both aqueous and organic solvents, allowing for the assessment of both hydrophilic and lipophilic antioxidants.[6][7] The pre-formed radical is blue-green, and its reduction by an antioxidant leads to decolorization, measured at 734 nm. This provides a broader characterization of the compound's antioxidant capabilities.
Methodology:
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Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.
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Working Solution Preparation: Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Reaction Setup: Add 10 µL of the test compound (at various concentrations) to 1 mL of the ABTS•+ working solution.
-
Measurement: Record the absorbance at 734 nm after 6 minutes of incubation.
-
Calculation and IC₅₀ Determination: Calculate the percentage inhibition and determine the IC₅₀ value as described for the DPPH assay.
Anti-inflammatory Activity: Targeting Key Pathways
Chronic inflammation is a key pathological driver of numerous diseases. Compounds that can modulate inflammatory pathways are of high therapeutic interest. Structurally related 2-methoxyphenols have demonstrated anti-inflammatory properties, notably through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[8][9]
Signaling Pathway Analysis: The NF-κB and MAPK Cascades
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB.[10] This frees NF-κB to translocate to the nucleus, where it induces the expression of inflammatory genes, including iNOS and COX-2.[10] Similarly, the Mitogen-Activated Protein Kinase (MAPK) pathways (p38, ERK1/2, JNK) are also activated by LPS and play crucial roles in regulating the expression of inflammatory mediators.[10] A compound like 2-Methoxy-5-phenylphenol could exert its anti-inflammatory effects by inhibiting IκB phosphorylation or suppressing the activation of MAPK signaling components.
Protocol 3.1: Assessment of COX-2 Expression in Macrophages
Causality: RAW 264.7 murine macrophages are a standard and reliable cell line for studying inflammatory responses in vitro.[8] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of these cells, inducing a robust inflammatory response that includes the significant upregulation of COX-2.[8] By pre-treating these cells with 2-Methoxy-5-phenylphenol before LPS stimulation, we can effectively determine if the compound can suppress this key inflammatory enzyme. Western blotting provides a semi-quantitative measure of protein expression, allowing for direct visualization of changes in COX-2 levels.
Methodology:
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Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
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Cell Seeding: Seed the cells in 6-well plates at a density that will result in 80-90% confluency at the time of treatment.
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Treatment: Pre-treat the cells with various non-toxic concentrations of 2-Methoxy-5-phenylphenol for 1-2 hours.
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Stimulation: Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours. Include an untreated control group and an LPS-only group.
-
Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
Western Blotting:
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against COX-2 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensity using software like ImageJ. Normalize the COX-2 band intensity to the loading control to determine the relative protein expression.
Anticancer Potential: From Cytotoxicity to Mechanistic Insights
Several complex phenolic compounds have shown promise as anticancer agents. A noteworthy synthetic analogue, 2-Methoxy-5((3,4,5-trimethosyphenyl)seleninyl) phenol (SQ), has been identified as a microtubule inhibitor that induces G2/M cell cycle arrest and apoptosis in breast cancer cells.[11][12] This highlights the potential of the 2-methoxyphenol core in developing novel oncology therapeutics.
Protocol 4.1: Cell Viability and Cytotoxicity Assessment using MTT Assay
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity.[8][9] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. This assay is a robust first step in anticancer drug screening to determine the cytotoxic concentration (IC₅₀) of a compound against various cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 2-Methoxy-5-phenylphenol for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
-
IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC₅₀ value.
Broader Bioactivities and Future Directions
The therapeutic potential of 2-Methoxy-5-phenylphenol is likely not limited to the activities detailed above. The methoxyphenol scaffold is known to interact with a variety of enzymes. Derivatives have shown inhibitory activity against myeloperoxidase (MPO), an enzyme implicated in atherosclerosis,[13] and monoamine oxidase (MAO), a target for antidepressants. [14] Future research should focus on a systematic evaluation of 2-Methoxy-5-phenylphenol against a broader panel of biological targets. Structure-activity relationship (SAR) studies, involving the synthesis and testing of novel derivatives, will be crucial to optimize potency and selectivity. Promising in-vitro results must be followed by in-vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and safety.
Conclusion
2-Methoxy-5-phenylphenol stands as a promising chemical entity rooted in a well-established pharmacophore. Based on extensive evidence from structurally related compounds, it possesses significant potential as an antioxidant, anti-inflammatory, and anticancer agent. The proposed mechanisms, involving the modulation of key signaling pathways like NF-κB and PI3K/Akt, offer a solid foundation for further investigation. The experimental protocols and workflows provided in this guide offer a clear and rational path for researchers to systematically validate these activities and uncover the full therapeutic potential of this compound. Continued exploration of 2-Methoxy-5-phenylphenol and its derivatives could lead to the development of novel therapeutics for a range of human diseases.
References
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Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. Anticancer Research. [Link]
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Wang, Y., et al. (2019). 2-Methoxy-5((3,4,5-trimethosyphenyl)seleninyl) phenol reverses EGF-induced cell migration and invasion through down-regulation of MDM2 in breast cancer cell lines. Cancer Biology & Therapy. [Link]
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Li, N., et al. (2016). 2-Methoxy-5((3,4,5-trimethosyphenyl)seleninyl) phenol (SQ0814061), a novel microtubule inhibitor, evokes G2/M cell cycle arrest and apoptosis in human breast cancer cells. Biomedicine & Pharmacotherapy. [Link]
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Al-Amiery, A. A., et al. (2020). Synthesis, characterization, and antioxidant activity of some 2-methoxyphenols derivatives. Journal of Chemistry. [Link]
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Li, N., et al. (2020). 2-Methoxy-5((3,4,5-trimethosyphenyl)seleninyl) phenol (SQ) inhibits cancer cell metastasis behavior of TNBC via suppressing EMT and VEGF. Chemico-Biological Interactions. [Link]
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